(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one
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Overview
Description
(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholine ring with an ethyl substituent. The stereochemistry of the compound is defined by the (6R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.
Introduction of the Morpholine Ring: The 4-(benzyloxy)phenol is then reacted with ethylamine and formaldehyde under acidic conditions to form the morpholine ring.
Final Cyclization and Purification: The intermediate product is cyclized under controlled conditions to form the final this compound. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-[4-(Methoxy)phenyl]-4-ethylmorpholin-3-one: Similar structure with a methoxy group instead of a benzyloxy group.
(6R)-6-[4-(Ethoxy)phenyl]-4-ethylmorpholin-3-one: Similar structure with an ethoxy group instead of a benzyloxy group.
(6R)-6-[4-(Hydroxy)phenyl]-4-ethylmorpholin-3-one: Similar structure with a hydroxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of (6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one lies in its specific benzyloxy substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920802-93-3 |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(6R)-4-ethyl-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C19H21NO3/c1-2-20-12-18(23-14-19(20)21)16-8-10-17(11-9-16)22-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3/t18-/m0/s1 |
InChI Key |
XGWSOKNCEJDPBD-SFHVURJKSA-N |
Isomeric SMILES |
CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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